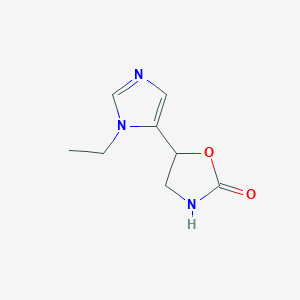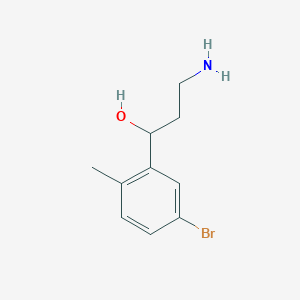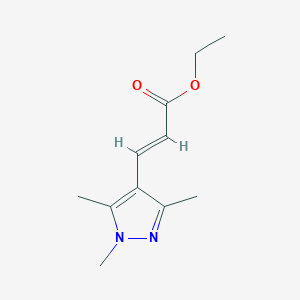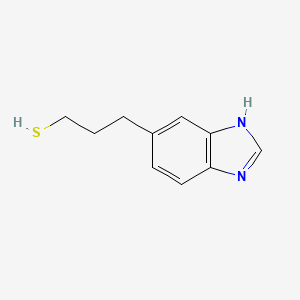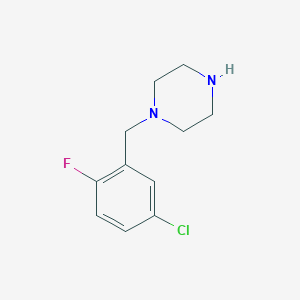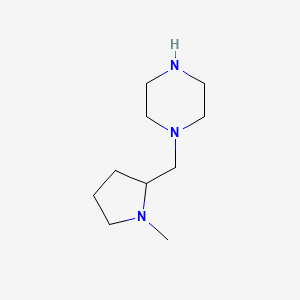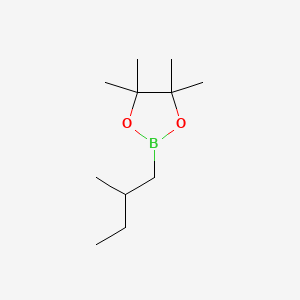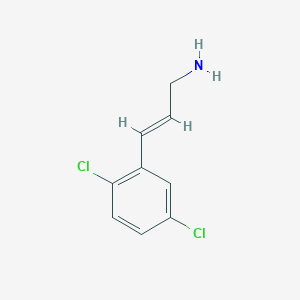
3-(2,5-Dichlorophenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichlorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)prop-2-en-1-amine typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone (2 mmol) is added to a solution of 2,5-dichlorobenzaldehyde (2 mmol) in ethanol (5 mL) containing 10 drops of 50% v/v NaOH . The resulting mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dichlorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2,5-Dichlorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dichlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to act on the active site of the CYP51 receptor in Trypanosoma cruzi, forming stable complexes through hydrogen interactions . This interaction disrupts the normal function of the receptor, leading to the inhibition of parasite proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dichlorophenyl)prop-2-en-1-amine
- 3-(2,4-Dichlorophenyl)prop-2-en-1-amine
- 3-(3,5-Dichlorophenyl)prop-2-en-1-ol
Uniqueness
3-(2,5-Dichlorophenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring can significantly affect the compound’s electronic properties and its interaction with biological targets.
Propriétés
Formule moléculaire |
C9H9Cl2N |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
(E)-3-(2,5-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+ |
Clé InChI |
GPHIARUBATVXTD-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)/C=C/CN)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


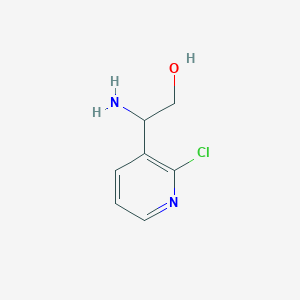
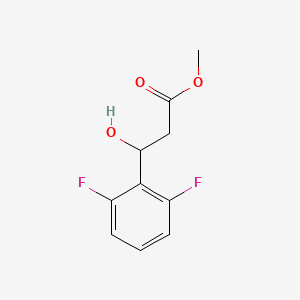
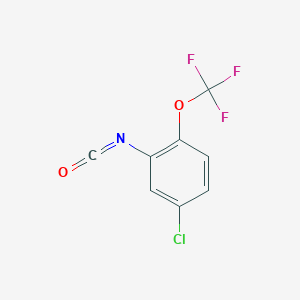
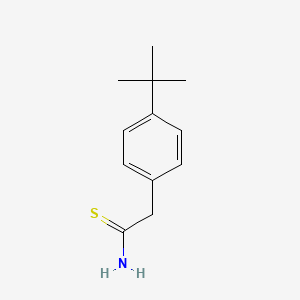
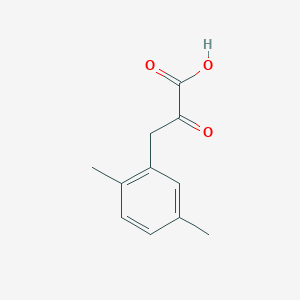
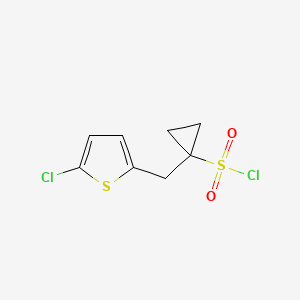
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
